molecular formula C15H9Cl2NO2 B5047351 4-cyanobenzyl 2,4-dichlorobenzoate

4-cyanobenzyl 2,4-dichlorobenzoate

Cat. No.: B5047351
M. Wt: 306.1 g/mol
InChI Key: XJTYLAVJYMYCBR-UHFFFAOYSA-N
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Description

4-Cyanobenzyl 2,4-dichlorobenzoate is an ester derivative of 2,4-dichlorobenzoic acid, where the hydroxyl group of the carboxylic acid is replaced by a 4-cyanobenzyl moiety. The compound’s structure combines a dichlorinated aromatic ring with a polar cyano (-CN) functional group, which confers unique physicochemical and reactivity properties. This ester is likely utilized as a research chemical or intermediate in organic synthesis, particularly in agrochemical or pharmaceutical applications, where halogenated aromatics are common precursors .

Properties

IUPAC Name

(4-cyanophenyl)methyl 2,4-dichlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2NO2/c16-12-5-6-13(14(17)7-12)15(19)20-9-11-3-1-10(8-18)2-4-11/h1-7H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJTYLAVJYMYCBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC(=O)C2=C(C=C(C=C2)Cl)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of 4-cyanobenzyl 2,4-dichlorobenzoate with its analogs:

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Density (g/cm³)
This compound* C₁₅H₉Cl₂NO₂ 322.15 (calculated) N/R N/R N/R
Ethyl 2,4-dichlorobenzoate C₉H₈Cl₂O₂ 219.06 N/A 272.8 1.305
Methyl 2,4-dichlorobenzoate C₈H₆Cl₂O₂ 205.04 154–155 255.9 1.40
2,4-Dichlorobenzyl 2-methoxybenzoate C₁₅H₁₂Cl₂O₃ 323.16 N/R N/R N/R

*N/R: Not reported in the provided evidence.

Key Observations :

  • Molecular Weight: The 4-cyanobenzyl derivative has a higher molecular weight (322.15 g/mol) due to the bulky cyanobenzyl group, compared to ethyl (219.06 g/mol) and methyl (205.04 g/mol) esters.
  • Thermal Stability: Methyl and ethyl esters exhibit distinct melting/boiling points, suggesting that the cyanobenzyl variant may have higher thermal stability due to stronger intermolecular interactions (e.g., dipole-dipole, π-π stacking) .

Reactivity and Biodegradation

  • Hydrolytic Stability: The cyano group may reduce ester hydrolysis rates compared to alkyl esters, as electron-withdrawing groups destabilize the transition state in nucleophilic acyl substitution .
  • Microbial Degradation: 2,4-Dichlorobenzoate derivatives are metabolized via reductive dechlorination (e.g., by Alcaligenes denitrificans) and hydrolytic dehalogenation. The cyanobenzyl group could impede enzymatic recognition, slowing degradation compared to ethyl or methyl esters .

Q & A

Q. What are the optimal synthetic routes for preparing 4-cyanobenzyl 2,4-dichlorobenzoate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves esterification between 2,4-dichlorobenzoyl chloride and 4-cyanobenzyl alcohol . Key steps include:

  • Acyl chloride activation : React 2,4-dichlorobenzoic acid with thionyl chloride (SOCl₂) to generate 2,4-dichlorobenzoyl chloride .
  • Esterification : Combine the acyl chloride with 4-cyanobenzyl alcohol in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), using a base like pyridine or triethylamine to neutralize HCl byproducts. Reaction temperatures should be maintained at 0–25°C to minimize side reactions .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to isolate the product. Monitor reaction progress via TLC (Rf ~0.5 in 3:1 hexane/EtOAc) .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR spectroscopy : Confirm structural integrity via ¹H and ¹³C NMR. Key signals include:
    • Aromatic protons: δ 7.3–8.1 ppm (split patterns depend on substitution).
    • Cyanobenzyl group: δ ~4.8 ppm (CH₂) and ~110 ppm (C≡N in ¹³C NMR) .
  • Mass spectrometry (HRMS) : Verify molecular ion peak ([M+H]⁺) at m/z 340.0154 (C₁₅H₉Cl₂NO₂).
  • HPLC : Assess purity (>98%) using a C18 column (acetonitrile/water mobile phase) .

Q. How can researchers evaluate the stability of this compound under varying storage conditions?

Methodological Answer:

  • Accelerated stability testing : Store samples at 25°C/60% RH, 40°C/75% RH, and -20°C for 1–6 months. Analyze degradation products via HPLC and LC-MS .
  • Light sensitivity : Expose to UV (254 nm) and visible light; monitor photodegradation using UV-Vis spectroscopy (λmax ~270 nm) .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., cyano vs. chloro groups) influence the reactivity of this compound in nucleophilic acyl substitution?

Methodological Answer:

  • Computational modeling : Use density functional theory (DFT) to calculate electron-withdrawing effects of the cyano group on the ester carbonyl’s electrophilicity. Compare with 2,4-dichlorobenzyl benzoate derivatives .
  • Experimental validation : Perform kinetic studies with nucleophiles (e.g., amines, alkoxides) in polar aprotic solvents (DMF, DMSO). Monitor reaction rates via in situ IR spectroscopy (C=O stretch at ~1720 cm⁻¹) .

Q. What contradictions exist in reported biological activities of structurally related dichlorobenzoate esters, and how can they be resolved?

Data Contradiction Analysis:

  • Antimicrobial activity : Some studies report potent activity for 2,4-dichlorobenzyl derivatives (e.g., MIC ≤10 µg/mL against S. aureus), while others show reduced efficacy with electron-withdrawing substituents (e.g., cyano) .
  • Resolution strategies :
    • Structure-activity relationship (SAR) : Synthesize analogs (e.g., 4-nitrobenzyl, 4-fluorobenzyl) to isolate substituent effects.
    • Membrane permeability assays : Use logP measurements (e.g., shake-flask method) to correlate lipophilicity with bioactivity .

Q. How can advanced spectroscopic techniques elucidate degradation pathways of this compound in environmental matrices?

Methodological Answer:

  • LC-QTOF-MS : Identify degradation products (e.g., hydrolyzed 2,4-dichlorobenzoic acid or cyanobenzyl alcohol) in simulated wastewater .
  • Solid-state NMR : Characterize interactions with indoor surfaces (e.g., silica, cellulose) to study adsorption/desorption kinetics under varying humidity .

Q. What computational tools are recommended for predicting the pharmacokinetic properties of this compound?

Methodological Answer:

  • ADMET prediction : Use SwissADME or ADMETLab to estimate logP (predicted ~3.5), aqueous solubility (LogS ~-4.2), and cytochrome P450 inhibition .
  • Molecular docking : Screen against bacterial targets (e.g., E. coli FabI enzyme) using AutoDock Vina to prioritize in vitro assays .

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